molecular formula C19H16N4O2S B2710526 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-19-4

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2710526
CAS No.: 1021260-19-4
M. Wt: 364.42
InChI Key: QGWBAVFWVNSMND-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been studied for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the condensation of appropriate aldehydes and methyl ketones in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is carried out under reflux conditions to form the imidazo[2,1-b]thiazole core structure. The final product is then isolated and purified using standard techniques such as crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a methoxyphenyl group and a methylpyridinyl moiety contributes to its potent antimicrobial and anticancer properties .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-4-3-5-17(20-12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-8-14(25-2)9-7-13/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBAVFWVNSMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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